molecular formula C9H13N3OS B12828626 2-(1H-Imidazol-4-yl)-1-morpholinoethanethione

2-(1H-Imidazol-4-yl)-1-morpholinoethanethione

Cat. No.: B12828626
M. Wt: 211.29 g/mol
InChI Key: UAEPACNWXOGIHI-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-4-yl)-1-morpholinoethanethione is a compound that features both an imidazole ring and a morpholine ring connected through an ethanethione linkage The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the morpholine ring is a six-membered heterocycle with one nitrogen and one oxygen atom

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)-1-morpholin-4-ylethanethione

InChI

InChI=1S/C9H13N3OS/c14-9(5-8-6-10-7-11-8)12-1-3-13-4-2-12/h6-7H,1-5H2,(H,10,11)

InChI Key

UAEPACNWXOGIHI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)CC2=CN=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-4-yl)-1-morpholinoethanethione typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Formation of the Morpholine Ring: Morpholine can be synthesized by the reaction of diethanolamine with sulfuric acid.

    Linking the Rings: The final step involves the reaction of the imidazole derivative with morpholine in the presence of a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide to form the ethanethione linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis processes to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethanethione linkage.

    Reduction: Reduction reactions can target the imidazole ring or the sulfur atom, leading to various reduced forms.

    Substitution: The nitrogen atoms in the imidazole and morpholine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced forms of the imidazole ring or the ethanethione linkage.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-Imidazol-4-yl)-1-morpholinoethanethione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is structurally similar to the side chain of histidine, an important amino acid in many biological processes.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-4-yl)-1-morpholinoethanethione involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability. The ethanethione linkage may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-4-yl)ethanethione: Lacks the morpholine ring, making it less versatile in terms of solubility and bioavailability.

    1-Morpholinoethanethione: Lacks the imidazole ring, reducing its potential for coordination with metal ions and biological activity.

    2-(1H-Imidazol-4-yl)-1-ethanol:

Uniqueness

2-(1H-Imidazol-4-yl)-1-morpholinoethanethione is unique due to the combination of the imidazole and morpholine rings, which confer a range of chemical and biological properties. This dual functionality makes it a valuable compound for research and industrial applications.

Biological Activity

2-(1H-Imidazol-4-yl)-1-morpholinoethanethione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological processes. The presence of the morpholino group enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, exhibit notable anticancer properties. A study evaluated the antiproliferative effects of various imidazole derivatives against melanoma and prostate cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating effective inhibition of cancer cell growth (Table 1).

CompoundCell LineIC50 (µM)
K1A375 (human)0.91
K2B16-F1 (murine)2.50
K3LNCaP (human)3.00

Table 1: Antiproliferative activity of imidazole derivatives.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Studies reveal that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Nitric Oxide Synthase Inhibition : This compound has been shown to inhibit inducible nitric oxide synthase (iNOS), which plays a critical role in inflammation and tumorigenesis .
  • Enzyme Interaction : Molecular docking studies suggest that the compound binds effectively to key enzymes involved in cancer progression, enhancing its potential as an anticancer agent .

Case Study 1: Anticancer Efficacy

A recent study conducted on a series of imidazole derivatives, including this compound, assessed their effects on human melanoma cell lines. The study found that modifications to the imidazole ring significantly influenced anticancer activity, with specific substitutions leading to enhanced potency.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The results indicated that the compound was more effective than traditional antibiotics, suggesting its potential as a new therapeutic agent in treating infections caused by resistant bacteria.

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